4-chloro-7-fluoro-1H-indazole
Description
Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry and Chemical Biology
The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. cymitquimica.comahievran.edu.tr Its unique three-dimensional arrangement and electronic properties allow it to interact with a wide array of biological targets, making it a versatile framework for the design of novel drugs. ahievran.edu.tr Indazole derivatives have been successfully developed into approved therapeutics and are present in numerous compounds currently undergoing clinical investigation. nih.gov The broad spectrum of pharmacological activities associated with the indazole nucleus includes anticancer, anti-inflammatory, antimicrobial, and protein kinase inhibitory effects. ahievran.edu.trnih.govsmolecule.com The structural rigidity and synthetic tractability of the indazole core make it an attractive starting point for the development of new chemical entities with tailored biological functions.
Specific Research Focus on 4-Chloro-7-fluoro-1H-indazole within the Halogenated Indazole Class
Within the broader class of halogenated indazoles, this compound has garnered interest as a key building block in synthetic and medicinal chemistry. cymitquimica.com Its specific substitution pattern, featuring a chlorine atom at the 4-position and a fluorine atom at the 7-position of the indazole core, imparts unique chemical reactivity and potential for biological interactions. This compound is primarily investigated for its utility as an intermediate in the synthesis of more complex and pharmacologically active molecules. cymitquimica.comnih.gov A notable area of research involves its incorporation into novel kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The tailored structure of this compound makes it a valuable precursor for creating targeted therapies.
Overview of Current Research Trajectories for this compound
Current research involving this compound is predominantly directed towards its application in drug discovery and development. The principal trajectory is its use as a foundational scaffold for the synthesis of potent and selective inhibitors of protein kinases. google.comnih.gov For example, recent patent literature describes the synthesis of indazole compounds that act as PKMYT1 kinase inhibitors, where a derivative of 7-fluoro-1H-indazole is a key structural component. nih.gov This highlights a clear research path towards developing new anticancer agents. The ongoing exploration of this and other halogenated indazoles as intermediates for bioactive compounds underscores the continued importance of this chemical class in the quest for novel therapeutics.
Physicochemical and Biological Data
The following tables provide a summary of the physicochemical properties of this compound and the biological activities of related halogenated indazoles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000341-70-7 | cymitquimica.comnih.gov |
| Molecular Formula | C₇H₄ClFN₂ | cymitquimica.com |
| Molecular Weight | 170.57 g/mol | nih.gov |
| IUPAC Name | 7-chloro-4-fluoro-1H-indazole | nih.gov |
| Physical Form | Solid | cymitquimica.comnih.gov |
| InChI Key | PBIXHDNEONVWJP-UHFFFAOYSA-N | cymitquimica.comnih.gov |
Table 2: Examples of Biological Activities of Halogenated Indazole Derivatives
| Compound Class | Biological Activity | Research Context | Source |
| Halogenated 1H-indazoles | Lactoperoxidase Inhibition | Investigation of antimicrobial enzyme inhibition. | ahievran.edu.trgoogle.com |
| 7-Azaindazole derivatives | PI3K/mTOR Inhibition | Development of dual inhibitors for acute myeloid leukemia. | |
| 5-Substituted indazoles | Kinase Inhibition | Synthesis of kinase inhibitors for potential therapeutic use. | |
| Indazole-pyrimidine derivatives | Anticancer Activity | Design of selective anticancer agents. |
Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAUCJBWYPTFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646730 | |
| Record name | 4-Chloro-7-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-84-3 | |
| Record name | 4-Chloro-7-fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 4 Chloro 7 Fluoro 1h Indazole and Its Derivatives
Direct Halogenation Strategies for Indazole Core Derivatization
The direct functionalization of the 1H-indazole core via electrophilic halogenation presents considerable regioselectivity challenges. The indazole ring has multiple reactive positions, primarily C3, C5, and C7, and the outcome of halogenation is highly dependent on the reaction conditions and the nature of any existing substituents.
Regioselective Chlorination at C4 Position
Achieving direct and selective chlorination at the C4 position of the 1H-indazole nucleus is a non-trivial synthetic task. The C4 position is not typically the most electronically activated site for electrophilic attack. Consequently, direct chlorination of 1H-indazole or 7-fluoro-1H-indazole often leads to a mixture of products with substitution occurring at more favorable positions like C3 or C5.
To circumvent these regioselectivity issues, synthetic strategies often rely on directed metalation approaches, where a directing group installed at the N1 position orchestrates the deprotonation and subsequent chlorination at the adjacent C7 or a more remote C4 position. However, for a direct C-H chlorination at C4, a more common and reliable strategy involves building the indazole ring from a precursor that already contains the chlorine atom at the desired position, as detailed in section 2.2.1.
Regioselective Fluorination at C7 Position
Direct C-H fluorination of a pre-formed indazole ring, such as 4-chloro-1H-indazole, to introduce a fluorine atom at the C7 position is also challenging. Electrophilic fluorinating reagents, for instance, N-fluorobenzenesulfonimide (NFSI) or Selectfluor, are available, but their regioselectivity is highly substrate-dependent. For example, studies on analogous heterocyclic systems have shown that fluorination can be directed by activating groups within the molecule. In one such case, the fluorination of a benzo Current time information in Bangalore, IN.chemicalbook.comnih.govtriazin-7-one with Selectfluor resulted in regioselective substitution at the C8 position (analogous to C7 in indazole), an outcome attributed to activation from an enamine-like nitrogen atom. nih.gov The electronic influence of the existing chloro group at C4 would further complicate the regiochemical outcome of any electrophilic attack at C7. Therefore, much like the C4 chlorination, the introduction of a fluorine atom at C7 is more predictably accomplished through cyclization strategies using fluorinated starting materials.
Sequential and Tandem Halogenation Protocols for Dual Substitution
The synthesis of di- or poly-halogenated indazoles through sequential halogenation steps is feasible but requires careful control over reaction conditions to manage regioselectivity. Research has shown that it is possible to introduce multiple and different halogen atoms onto the indazole core. rsc.org For instance, a one-pot, two-step method has been developed for the synthesis of hetero-halogenated 2H-indazoles, such as 3-bromo-7-chloro derivatives, by performing a bromination followed by a chlorination. rsc.org The order of halogenation and the choice of halogenating agent (e.g., N-bromosuccinimide (NBS) vs. N-chlorosuccinimide (NCS)) are critical, as the activity of the indazole ring is altered after the first halogenation. rsc.org
In the context of 4-substituted indazoles, attempts to halogenate at the C7 position can sometimes yield di-halogenated byproducts. For example, the C7-bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS yielded the desired C7-monobrominated product but was accompanied by the formation of the 5,7-dibrominated compound. nih.gov This highlights the challenge in selectively achieving monosubstitution and preventing further reaction. The existence of complex halogenated indazoles like 4-bromo-7-chloro-6-fluoro-1H-indazole further demonstrates that multiple halogens can be incorporated onto the scaffold. chemscene.com However, creating the specific 4-chloro-7-fluoro pattern through sequential direct halogenation of 1H-indazole remains a complex route that is prone to the formation of isomeric mixtures.
| Starting Material | Reagents & Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1 equiv.), DMF, 80 °C | 7-Bromo-N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide and 5,7-Dibromo-N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84% (mono-bromo), 10% (di-bromo) | nih.gov |
| 2-Phenyl-2H-indazole | 1. NBS (1.1 equiv.), H₂O, 50 °C; 2. NCS (1.2 equiv.), CH₃CN, 80 °C | 3-Bromo-7-chloro-2-phenyl-2H-indazole | Moderate | rsc.org |
| 2-Phenyl-2H-indazole | 1. NCS (1.1 equiv.), H₂O, 50 °C; 2. NBS (1.2 equiv.), CH₃CN, 80 °C | 3-Chloro-7-bromo-2-phenyl-2H-indazole | 65-74% | rsc.org |
Cyclization and Annulation Reactions for the Construction of Halogenated Indazole Ring Systems
Constructing the indazole ring from precursors that already contain the required halogen substituents is generally the most efficient and regioselective method for preparing compounds like 4-chloro-7-fluoro-1H-indazole.
Approaches Utilizing Substituted 2-Halogenated Aniline (B41778) Precursors
A robust and widely used method for synthesizing 4-substituted indazoles is the Davis-Beirut reaction or related diazotization-cyclization sequences starting from substituted 2-methylanilines. This approach offers excellent control over the final substitution pattern.
A key example is the synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline. chemicalbook.comresearchgate.net The process involves the in-situ formation of a diazonium salt from the aniline, which then undergoes spontaneous cyclization to form the indazole ring. An improved procedure involves an acetylation step, followed by reaction with an organic nitrite (B80452) and subsequent hydrolysis to yield the final product. researchgate.net
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Chloro-2-methylaniline | 1. Acetic anhydride, Potassium acetate, Chloroform, 0-25 °C 2. Isoamyl nitrite, 60 °C 3. LiOH, THF, H₂O, 0 °C | 4-Chloro-1H-indazole | 100% | chemicalbook.com |
Extending this logic, a plausible and highly regioselective route to this compound would start from 3-chloro-6-fluoro-2-methylaniline . Following an analogous diazotization and cyclization protocol, this precursor would be expected to yield the target compound with high fidelity. This strategy is supported by analogous syntheses, such as the preparation of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline, which proceeds via bromination, cyclization, and deprotection steps. google.com
Hydrazine-Mediated Annulation Techniques
Another powerful strategy for constructing the indazole ring involves the condensation of an ortho-halogenated carbonyl compound, typically a benzaldehyde (B42025), with hydrazine (B178648) or its derivatives. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to close the pyrazole (B372694) ring.
The synthesis of halogenated indazoles from o-fluorobenzaldehydes is a classic illustration of this technique. clockss.orgchemicalbook.com The fluorine atom is an excellent leaving group for the SNAr cyclization step. Recent advancements have optimized this process using continuous-flow technology, which allows for safe operation at high temperatures, significantly reducing reaction times. clockss.org For example, 6-bromo-4-fluoro-1H-indazole was successfully synthesized from 4-bromo-2,6-difluorobenzaldehyde (B1272164) using tert-butyl carbazate (B1233558) as a hydrazine surrogate. clockss.org The yield of these reactions is highly dependent on the electronic nature of the substituents on the benzaldehyde ring; electron-withdrawing groups are known to activate the ring toward the nucleophilic substitution, thereby facilitating cyclization. clockss.org
| Starting Material | Hydrazine Source | Conditions (Continuous Flow) | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2,6-difluorobenzaldehyde | tert-Butyl carbazate | 205 °C, 11.1 min residence time | 6-Bromo-4-fluoro-1H-indazole | >85% | clockss.org |
| 4-Chloro-2-fluorobenzaldehyde | tert-Butyl carbazate | 205 °C, 11.1 min residence time | 4-Chloro-1H-indazole | 17% | clockss.org |
| 2,4,6-Trifluorobenzaldehyde | tert-Butyl carbazate | 205 °C, 11.1 min residence time | 4,6-Difluoro-1H-indazole | 72.5% | clockss.org |
More advanced methods include copper-catalyzed intramolecular Ullmann-type reactions of pre-formed hydrazones derived from ortho-haloaldehydes, providing another efficient pathway to the indazole core. thieme-connect.com
Nitrile-Based Cyclization Strategies
A prominent and practical approach for constructing the indazole core involves the cyclization of appropriately substituted benzonitriles. One such strategy is the reaction of ortho-halobenzonitriles with hydrazine. For instance, the synthesis of 3-aminoindazoles can be achieved through the condensation of o-fluorobenzonitriles with hydrazine. researchgate.net This method is particularly relevant for the synthesis of precursors to complex indazole derivatives.
The reaction of 2-fluoro-4-hydroxybenzonitrile (B1301987) with methylhydrazine is another example of a nitrile-based strategy to produce substituted indazoles, which can then undergo further functionalization. sci-hub.se
Davis-Beirut and Cadogan Reaction Pathways for Indazole Synthesis
The Davis-Beirut and Cadogan reactions are powerful methods for the synthesis of indazoles, particularly 2H-indazoles, through the formation of an N-N bond. researchgate.net Both reactions typically proceed through a nitroso intermediate. researchgate.net
The Davis-Beirut reaction involves the base-mediated cyclization of o-nitrobenzylamines. wikipedia.orgaub.edu.lb This reaction is versatile and can be used to synthesize a variety of 2H-indazoles and indazolones under both acidic and basic conditions using inexpensive starting materials. wikipedia.org The mechanism in a basic medium is proposed to involve the formation of a carbanion, which then interacts with the nitro group, leading to cyclization. wikipedia.org The reaction conditions, including the presence of water, can significantly influence the reaction yield. aub.edu.lb
The Cadogan reaction is a reductive cyclization of o-nitroaromatics, typically carried out at high temperatures using reagents like trialkyl phosphites. nih.gov While traditionally considered a harsh method, recent advancements have led to milder reaction conditions. nih.gov Mechanistic studies suggest that the reaction can proceed through 2H-indazole N-oxide intermediates, which can be isolated under certain conditions. nih.govnih.gov This finding has allowed for a formal Cadogan cyclization to be performed at room temperature. nih.gov
These reactions offer pathways to substituted indazoles, and while direct synthesis of this compound using these named reactions is not explicitly detailed in the provided results, the tolerance of these reactions to various functional groups, including halogens, suggests their potential applicability. researchgate.netacs.org
Convergent and Divergent Synthesis of this compound Scaffolds
The synthesis of complex molecules like this compound often benefits from convergent or divergent strategies, which allow for the efficient assembly of the target compound and the generation of diverse derivatives.
Synthesis of Key Precursor Intermediates Bearing Chloro and Fluoro Substituents
A crucial aspect of synthesizing this compound is the preparation of appropriately substituted precursors. A convergent approach for synthesizing fluorinated pyrimido[1,2-b]indazole derivatives has been reported, which starts with the synthesis of substituted 3-aminoindazoles. mdpi.com This highlights the importance of accessing key building blocks.
The synthesis of halo-1H-indazoles has been achieved from 2-methylanilines through diazotization followed by cyclization. sci-hub.se For a this compound, a hypothetical precursor could be a 2-methylaniline bearing the required chloro and fluoro substituents. Another approach involves the reaction of o-fluorobenzaldehydes with hydrazine, which has been developed as a practical synthesis of indazoles. researchgate.net
A synthesis of a nigeglanine (B1252215) analogue started from 3-fluoro-5-methylphenol, which underwent ortho-lithiation and formylation to introduce a formyl group, followed by amination to create a key aniline precursor for the indazole ring formation. nih.gov This demonstrates a strategy for introducing substituents prior to cyclization.
Post-Cyclization Functionalization and Derivatization Strategies
Once the indazole core is formed, post-cyclization functionalization offers a powerful tool for introducing further diversity. Halogenation reactions are of particular interest as they introduce a handle for subsequent cross-coupling reactions. chim.it For example, 3-iodoindazoles can be prepared by treating the corresponding indazole with iodine and potassium hydroxide. chim.it
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the C-H arylation of indazoles, allowing for the introduction of various aryl and heteroaryl groups. mdpi.comacs.orgresearchgate.net This strategy can be applied to halogenated indazoles to create a library of derivatives. For instance, 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives have been successfully arylated at the 4-position using Suzuki-Miyaura coupling. mdpi.com
Furthermore, direct C-H functionalization offers an atom-economical approach to derivatization. Rhodium(III)-catalyzed C-H bond activation of azobenzenes has been used to synthesize a variety of substituted N-aryl-2H-indazoles. acs.orgmdpi.com Silver(I)-mediated intramolecular oxidative C-H amination provides another route to construct diverse 1H-indazoles. acs.orgnih.gov
Sustainable and Green Chemistry Considerations in Halogenated Indazole Synthesis
Modern synthetic chemistry places increasing emphasis on sustainable and green practices. royalsocietypublishing.org In the context of halogenated indazole synthesis, this translates to the use of greener solvents, catalysts, and more energy-efficient reaction conditions.
Several approaches align with the principles of green chemistry. For example, the use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, has been reported for the synthesis of 2H-indazoles in a green solvent like PEG-400. nih.gov This catalyst can be recycled and reused, and the methodology allows for gram-scale production. nih.gov
The development of one-pot reactions also contributes to greener synthesis by reducing waste and improving efficiency. A citric acid-mediated one-pot regioselective synthesis of N-alkylated indazoles has been demonstrated in an ethanol-water mixture, offering a cleaner reaction profile and a simple work-up procedure. primescholars.com
Furthermore, mechanochemistry, which involves solvent-free or low-solvent reactions, is emerging as a sustainable alternative for halogenation and other transformations in the synthesis of indazole derivatives. researchgate.net Visible light-mediated synthesis is another green approach that can reduce the reliance on transition metals and high energy inputs. acs.org
The following table summarizes some of the key synthetic reactions and their conditions:
| Reaction Type | Starting Materials | Reagents and Conditions | Product Type |
|---|---|---|---|
| Nitrile Cyclization | 2,6-dichlorobenzonitrile | 1. Regioselective bromination, 2. Hydrazine | 7-bromo-4-chloro-1H-indazol-3-amine researchgate.net |
| Nitrile Cyclization | o-fluorobenzonitriles | Hydrazine | 3-aminoindazoles researchgate.net |
| Davis-Beirut Reaction | o-nitrobenzylamines | Base (e.g., NaOH, KOH) | 2H-indazoles wikipedia.org |
| Cadogan Reaction | o-nitroaromatics | Trialkyl phosphites | 2H-indazoles nih.gov |
| Suzuki-Miyaura Coupling | Halogenated indazoles, boronic acids | Pd catalyst, base | Arylated indazoles mdpi.com |
| Green Synthesis | 2-bromobenzaldehydes, primary amines, sodium azide | CuO@C nanocatalyst, PEG-400 | 2H-indazoles nih.gov |
Chemical Reactivity and Mechanistic Elucidation of 4 Chloro 7 Fluoro 1h Indazole
Influence of Halogen Substituents on Indazole Electrophilicity and Nucleophilicity
The fluorine atom at the 7-position and the chlorine atom at the 4-position create a pronounced electronic gradient across the molecule. smolecule.com This asymmetric electron distribution establishes regions of electron deficiency, particularly on the carbon atoms directly bonded to the halogens and within the pyrazole (B372694) moiety. Consequently, the molecule becomes more susceptible to attack by nucleophiles. Conversely, the reduced electron density on the aromatic rings deactivates them towards electrophilic attack.
While the inductive effect is dominant, the mesomeric effect (+M) of the halogens, where their lone pairs can donate electron density to the aromatic system, also plays a role. However, for chlorine and especially fluorine, the inductive effect far outweighs the mesomeric effect. This combined electronic influence has profound implications for the compound's reactivity in various chemical transformations. smolecule.com
Regioselectivity in Electrophilic Aromatic Substitution (EAS) on the Halogenated Indazole Core
Electrophilic aromatic substitution (EAS) on the 4-chloro-7-fluoro-1H-indazole core is generally disfavored due to the strong deactivating nature of the two halogen substituents. However, when such reactions are forced to occur, the regioselectivity is dictated by a combination of the electronic effects of the existing substituents and the inherent reactivity of the indazole ring system.
Indazoles, as heteroaromatic compounds, undergo electrophilic substitution, with the position of attack influenced by the reaction conditions and the nature of the substituents. chemicalbook.com For halogenated indazoles, computational methods like RegioSQM can predict the most likely sites for electrophilic attack by identifying the aromatic carbon atoms with the highest proton affinity. rsc.orgresearchgate.net The mechanism of EAS typically involves the formation of a σ-complex (Wheland intermediate), and the stability of this intermediate determines the regioselectivity. nih.gov
In the case of this compound, the benzene (B151609) portion of the molecule is significantly deactivated. The pyrazole ring, while also affected by the halogens, can still be a site for electrophilic attack. Generally, electrophilic substitution on the indazole ring occurs at the C3, C5, or C7 positions. chemicalbook.com Given that C4 and C7 are already substituted, and the strong deactivating effect of the halogens, any potential EAS would likely be directed to the remaining available positions on the benzene ring (C5 and C6) or the C3 position of the pyrazole ring, though with significant difficulty. The precise outcome would depend on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogenated Indazoles
The electron-deficient nature of the this compound ring system makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.comcymitquimica.com The presence of both a chloro and a fluoro substituent provides two potential leaving groups for nucleophilic attack. Generally, in SNAr reactions, the rate of displacement of halogens follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer complex intermediate.
Therefore, in this compound, the fluorine atom at the C7 position is expected to be more readily displaced by a nucleophile than the chlorine atom at the C4 position. However, the position of the halogen also plays a crucial role. Nucleophilic substitution is often facilitated when the leaving group is ortho or para to a strong electron-withdrawing group, which in this case is the fused pyrazole ring. Both the C4 and C7 positions are activated by the pyrazole moiety.
Studies on related halo-7-azaindoles have shown that 4-fluoro-7-azaindoles exhibit greater reactivity towards SNAr reactions than 4-chloro-7-azaindole, supporting the general trend of halogen lability. researchgate.net Thus, it is highly probable that nucleophiles will preferentially attack the C7 position of this compound to displace the fluoride (B91410) ion. Common nucleophiles used in such reactions include amines, alkoxides, and hydroxides. ambeed.com
Regioselective N-Alkylation and N-Acylation at N1 and N2 Positions
The N-alkylation and N-acylation of indazoles can lead to a mixture of N1 and N2 substituted products, and the regioselectivity is influenced by a variety of factors including the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. beilstein-journals.orgdergipark.org.tr
Kinetic vs. Thermodynamic Control in N-Substitution Reactions
The regioselectivity of N-alkylation of indazoles is a classic example of kinetic versus thermodynamic control. dalalinstitute.comlibretexts.orglibretexts.org The N1-substituted indazole is generally the thermodynamically more stable isomer due to its benzenoid aromatic character, whereas the N2-substituted isomer has a less stable ortho-quinoid structure.
Kinetic Control: Reactions carried out at lower temperatures with strong, non-coordinating bases often favor the formation of the N2-alkylated product. This is because the N2 position is often more sterically accessible and the corresponding anion may be formed faster.
Thermodynamic Control: At higher temperatures, or under conditions that allow for equilibration (e.g., using a weaker base or allowing for longer reaction times), the reaction can become reversible. libretexts.org In such cases, the more stable N1-substituted product will be the major isomer. researchgate.netresearchgate.net For instance, regioselective N-acylation often yields the N1-substituted regioisomer through the isomerization of the initially formed N2-acylindazole to the more stable N1 product. beilstein-journals.org
Impact of Halogenation on Indazole Tautomeric Preferences and N-Substitution Patterns
The presence of electron-withdrawing halogen substituents at the C4 and C7 positions of this compound can significantly influence the N-alkylation and N-acylation patterns. The electron-withdrawing nature of the halogens affects the electron density distribution within the indazole ring, which can, in turn, influence the tautomeric equilibrium between the 1H- and 2H-forms. While the 1H-tautomer is generally more stable, the substituents can modulate the relative stabilities.
Studies on substituted indazoles have shown that electron-withdrawing groups can have a pronounced effect on the regioselectivity of N-alkylation. For example, indazoles with a nitro or carboxylate group at the C7 position have been shown to favor N2-alkylation. beilstein-journals.orgnih.govnih.gov This suggests that the electron-withdrawing fluorine atom at the C7 position in this compound might direct alkylation towards the N2 position under certain conditions.
The choice of base and solvent system is also critical. For example, using sodium hydride in THF has been shown to be a promising system for achieving N1-selective alkylation for a range of substituted indazoles. beilstein-journals.orgnih.gov Conversely, using potassium carbonate in DMF often leads to a mixture of N1 and N2 isomers. dergipark.org.trresearchgate.net
Transition Metal-Catalyzed Coupling Reactions of this compound (e.g., Suzuki, Heck, Buchwald-Hartwig)
The halogen atoms on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are invaluable for the synthesis of complex indazole derivatives.
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. Both the chloro and fluoro substituents on this compound could potentially participate in Suzuki coupling. However, the reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl >> F. Therefore, the chlorine atom at the C4 position would be the more likely site for Suzuki coupling, while the fluorine at C7 would be expected to remain intact under typical conditions. This chemoselectivity allows for the regioselective introduction of aryl or vinyl groups at the C4 position.
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. rsc.org Similar to the Suzuki reaction, the reactivity of the halide is crucial. The C4-chloro group would be the preferred site for the Heck reaction over the C7-fluoro group. This allows for the selective introduction of alkenyl substituents at the C4 position of the indazole core.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond. organic-chemistry.orgnih.gov This reaction is a powerful tool for synthesizing N-aryl and N-heteroaryl indazoles. Again, the C4-chloro group is the more reactive handle for this transformation. This allows for the regioselective introduction of a wide variety of primary and secondary amines at the C4 position. researchgate.netsemanticscholar.org The choice of phosphine (B1218219) ligand is often critical for the success of these reactions, with ligands like XantPhos and DavePhos being effective in many cases. semanticscholar.org
Lack of Specific Research Data on the Photochemical and Electrochemical Reactivity of this compound
A thorough search of publicly available scientific literature and chemical databases has revealed a significant gap in the detailed research findings concerning the specific photochemical and electrochemical reactivity of the compound this compound. While general information regarding the synthesis and potential utility of indazole derivatives is available, specific studies detailing the photochemical and electrochemical reaction mechanisms, reactivity profiles, and associated quantitative data for this compound are not present in the accessed resources.
The indazole scaffold is known to be photo- and electro-active, and research on related analogues provides some insight into its potential behavior. For instance, studies on other indazole derivatives have explored their use in dye-sensitized solar cells, which is indicative of their photochemical potential. ossila.com Furthermore, electrochemical methods have been successfully employed for the functionalization of the indazole ring system, such as halogenation reactions. chim.it Research into photochemical C-H activation has also been conducted on related nitrogen-containing heterocyclic compounds, suggesting that similar transformations could be possible for indazoles under specific conditions. unifr.ch
However, without dedicated studies on this compound, any discussion of its specific photochemical and electrochemical reactivity would be purely speculative and not based on established scientific findings. The precise influence of the chloro and fluoro substituents at the 4 and 7 positions on the electronic properties and, consequently, on the photochemical and electrochemical behavior of the indazole core remains uninvestigated in the public domain.
Therefore, the generation of a scientifically accurate and detailed article on the "Photochemical and Electrochemical Reactivity Profiles and Mechanisms" of this compound, including data tables with research findings, is not feasible at this time due to the absence of specific experimental data. Further experimental research is required to elucidate the specific properties and reactivity of this particular chemical compound.
Structure Activity Relationship Sar Studies of 4 Chloro 7 Fluoro 1h Indazole Derivatives
Positional Effects of Chlorine at C4 and Fluorine at C7 on Biological Activity
The presence and position of halogen substituents on the indazole ring are critical determinants of biological efficacy. Studies on various indazole derivatives have highlighted that the substitution pattern, including the specific locations of chlorine and fluorine, can significantly modulate their activity.
For instance, in a series of 1H-indazole-3-amine derivatives, the introduction of a chlorine atom at the C4 position alongside a fluorine atom at the C7 position is a key structural feature. While specific data on the combined effect of 4-chloro and 7-fluoro substitution is part of ongoing research, related studies on similar scaffolds provide valuable insights. For example, in the development of anticancer agents, 4-fluoro substitution on the indazole ring has been shown to enhance anticancer efficacy. longdom.org This suggests that the electron-withdrawing nature and steric properties of halogens at these positions can influence interactions with biological targets.
Furthermore, research on indazole derivatives as inhibitors of various enzymes has demonstrated the importance of substitution on the benzene (B151609) ring portion of the indazole. For example, in a series of inhibitors for Akt (a protein kinase), introducing bulky substituents at the C7 position of the indazole ring was a successful strategy to achieve selectivity. nih.gov This indicates that the 7-position is a critical site for modification to enhance specific biological activities.
Impact of Halogen Substituents on Ligand Efficiency and Pharmacokinetic Properties
Halogen substituents, particularly fluorine, are known to have a significant impact on the pharmacokinetic properties of drug candidates. The introduction of fluorine can improve metabolic stability, enhance membrane permeability, and increase binding affinity. ontosight.ai
Fluorinated indazoles often exhibit superior pharmacokinetic profiles compared to their non-fluorinated or other halogenated counterparts. This is attributed to the strong carbon-fluorine bond, which is resistant to metabolic cleavage. The presence of fluorine can also lower the pKa of nearby functional groups, which can influence a compound's absorption and distribution characteristics.
The concept of ligand efficiency (LE), which relates the binding affinity of a molecule to its size (heavy atom count), is a crucial metric in drug discovery. Halogenation can impact LE by increasing binding affinity without a proportional increase in molecular weight. For instance, novel 1H-indazole-based derivatives designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) have shown excellent ligand efficiencies, with values ranging from 0.30 to 0.48. nih.gov The strategic placement of halogens, such as in 4-chloro-7-fluoro-1H-indazole, can be a key strategy to optimize ligand efficiency.
Modulation of Biological Activity through N1 and N2 Substitution Patterns
Substitution at the N1 and N2 positions of the indazole ring provides a powerful means to modulate biological activity and fine-tune the properties of lead compounds. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. mdpi.comresearchgate.net Alkylation or other substitutions at these nitrogen atoms can significantly alter a molecule's potency, selectivity, and pharmacokinetic profile. researchgate.netthieme-connect.de
The ratio of N1 to N2 alkylation can be highly sensitive to the steric effects of substituents at the C3 and C7 positions. thieme-connect.de For example, a 7-nitro-1H-indazole favors N2 alkylation. thieme-connect.de This suggests that the 7-fluoro substituent in this compound could influence the regioselectivity of N-substitution.
In the development of potent and selective inhibitors of monoamine oxidase B (MAO-B), N1-methylation of indazole derivatives led to a significant increase in potency compared to the unsubstituted analogs. optibrium.com Specifically, methylation at the N1 position of one series of compounds resulted in the most potent MAO-B inhibitor identified in the study. optibrium.com This highlights the critical role of N1 substitution in enhancing biological activity. Conversely, N2-substituted isomers often exhibit different activity profiles.
The ability to selectively introduce substituents at either the N1 or N2 position allows for a detailed exploration of the chemical space around the indazole core, enabling the optimization of interactions with the target protein.
Exploration of Substituents at C3 and Other Annulated Ring Positions for Enhanced Potency and Selectivity
The C3 position of the indazole ring is a key vector for introducing diverse substituents to enhance potency and selectivity. Structure-activity relationship studies have consistently shown that modifications at this position can dramatically impact biological outcomes.
For example, in a series of 1H-indazoles investigated as IDO1 enzyme inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for strong inhibitory activity. nih.gov Similarly, methods for the direct C3-functionalization of indazoles, such as C3-allylation using copper hydride catalysis, have been developed to create C3-substituted 1H-indazoles with quaternary stereocenters. pnrjournal.com
The exploration of substituents at other positions on the annulated benzene ring (C5 and C6) has also been fruitful. For instance, in a series of indazole derivatives targeting Fibroblast Growth Factor Receptors (FGFRs), substitutions at the C5 and C6 positions were explored. google.com While some substitutions at the C5 position led to a loss of activity, the C6 position was found to be more amenable to modification, with several analogs demonstrating inhibitory effects. google.com This underscores the importance of systematically exploring substitutions around the entire indazole scaffold.
In the context of this compound, the existing substitutions at C4 and C7 already provide a specific electronic and steric environment. Further modifications at C3, C5, and C6 would allow for the fine-tuning of the molecule's properties to achieve optimal interactions with a given biological target.
Conformational Analysis and Its Correlation with Biological Efficacy
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound derivatives is essential for understanding how they interact with their biological targets. The rigidity of the indazole core can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.
Computational modeling and X-ray crystallography are powerful tools for elucidating the binding modes of indazole derivatives. For example, a structure-based design approach for 1H-indazole analogues as EGFR inhibitors was rationalized by computational analysis of conformational ligand ensembles in solution. mdpi.com This allowed for the design of inhibitors with improved properties.
In another study, combined single X-ray crystallography and molecular modeling provided insights into the enzyme-inhibitor interactions of indazole-based MAO-B inhibitors. optibrium.com These studies revealed that the major interactions were established through the flexible carbonyl group of a carboxamide linkage and the electron-donating nitrogens of the indazole moiety. optibrium.com Such detailed structural information is invaluable for guiding further lead optimization efforts.
For this compound derivatives, conformational analysis would help to predict and rationalize the effects of different substitution patterns on biological efficacy. Understanding the preferred spatial arrangement of the substituents is key to designing molecules that fit optimally into the binding pocket of a target protein.
Biological Activity and Pharmacological Targeting of 4 Chloro 7 Fluoro 1h Indazole and Its Analogs
Anti-Oncogenic Activities and Protein Kinase Inhibition Profiles
Indazole derivatives have demonstrated a broad spectrum of anti-oncogenic activities, primarily through the inhibition of various protein kinases that are critical for tumor cell proliferation, survival, and angiogenesis. The versatility of the indazole core allows for chemical modifications that can be tailored to achieve high potency and selectivity against specific kinase targets.
Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR2, c-Met)
Tyrosine kinases are a major family of enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain indazole-based derivatives have been investigated as inhibitors of EGFR, particularly in the context of drug-resistant mutations. For instance, a novel indazole-based derivative has been synthesized to selectively target the mutated EGFR-L858R/T790M, which is resistant to first-generation EGFR inhibitors. This compound displayed significant inhibitory activity against H1975 and HCC827 cell lines, which harbor this mutation, with EC50 values of 191 nM and 22 nM, respectively. nih.gov In contrast, it showed much lower activity against wild-type EGFR, with an EC50 value of 3103 nM in A431 cells, indicating a favorable selectivity profile. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Numerous indazole derivatives have been developed as potent VEGFR-2 inhibitors. nih.govresearchgate.net A series of indazole-quinazoline derivatives exhibited excellent activity against VEGFR-2, with some compounds showing IC50 values as low as 5.4 nM, 5.6 nM, and 7 nM, which is significantly more potent than the reference drug sorafenib (B1663141) (IC50 = 90 nM). nih.gov Another study reported a potent indazole derivative, compound 30, which inhibits VEGFR-2 with an IC50 of 1.24 nM and demonstrates significant anti-angiogenic activity in human umbilical vein endothelial cells (HUVECs). nih.gov
c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers, contributing to tumor growth, invasion, and metastasis. Indazole-containing compounds have been identified as inhibitors of c-Met.
| Compound/Analog | Target | IC50/EC50 | Cell Line |
| Indazole Derivative nih.gov | EGFR-L858R/T790M | 191 nM | H1975 |
| Indazole Derivative nih.gov | EGFR-L858R/T790M | 22 nM | HCC827 |
| Indazole Derivative nih.gov | Wild-Type EGFR | 3103 nM | A431 |
| Indazole-Quinazoline Derivative 12b nih.gov | VEGFR-2 | 5.4 nM | N/A |
| Indazole-Quinazoline Derivative 12c nih.gov | VEGFR-2 | 5.6 nM | N/A |
| Indazole-Quinazoline Derivative 12e nih.gov | VEGFR-2 | 7 nM | N/A |
| Compound 30 nih.gov | VEGFR-2 | 1.24 nM | N/A |
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their aberrant activity is a hallmark of cancer, making them important therapeutic targets. A novel series of 1H-indazole derivatives have been identified as potent and selective inhibitors of CDK8 and CDK19. nih.gov One particular compound demonstrated an IC50 of 2.3 ± 0.8 nM for CDK8 and 2.6 ± 0.4 nM for CDK19, showcasing equipotent affinity for both. nih.gov This compound was found to have a favorable profile in terms of in vitro biochemical potency, pharmacokinetics, and physicochemical properties, making it a suitable candidate for further evaluation in cancer models. nih.gov
| Compound/Analog | Target | IC50 |
| 1H-indazole derivative 114 nih.gov | CDK8 | 2.3 ± 0.8 nM |
| 1H-indazole derivative 114 nih.gov | CDK19 | 2.6 ± 0.4 nM |
Aurora Kinase Inhibition
Aurora kinases are another family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, and they are considered promising targets for cancer therapy. Novel amide derivatives of indazole have been identified as inhibitors of Aurora kinases. nih.gov An initial hit compound showed an IC50 value of 13 μM. nih.gov Further exploration led to the discovery of 3-(pyrrolopyridin-2-yl)indazole derivatives as potent Aurora A kinase inhibitors. nih.gov Several of these compounds exhibited strong antiproliferative activity against various human cancer cell lines, with IC50 values in the nanomolar to micromolar range. nih.gov Notably, one compound demonstrated IC50 values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively, and was identified as a selective inhibitor of Aurora A kinase over other kinases like CHK1, CDK2, and MEK1. nih.gov
| Compound/Analog | Target | IC50 | Cell Line |
| Indazole Amide Derivative 52a nih.gov | Aurora Kinases | 13 µM | N/A |
| 3-(pyrrolopyridin-2-yl)indazole 2y nih.gov | N/A | 8.3 nM | HL60 |
| 3-(pyrrolopyridin-2-yl)indazole 2y nih.gov | N/A | 1.3 nM | HCT116 |
PI3Kδ Pathway Modulation
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and is a key target in hematological malignancies. A series of 7-azaindazole derivatives have been developed as potent dual inhibitors of PI3K and mTOR. researchgate.net One of the lead compounds, FD274, demonstrated excellent inhibitory activity against PI3Kδ with an IC50 value of 0.42 nM. researchgate.net This compound also showed potent activity against other PI3K isoforms (α, β, γ) and mTOR, with IC50 values of 0.65 nM, 1.57 nM, 0.65 nM, and 2.03 nM, respectively. researchgate.net
| Compound/Analog | Target | IC50 |
| FD274 researchgate.net | PI3Kδ | 0.42 nM |
| FD274 researchgate.net | PI3Kα | 0.65 nM |
| FD274 researchgate.net | PI3Kβ | 1.57 nM |
| FD274 researchgate.net | PI3Kγ | 0.65 nM |
| FD274 researchgate.net | mTOR | 2.03 nM |
Extracellular Signal-Regulated Kinase (ERK) Inhibition
The ERK pathway is a critical component of the RAS-RAF-MEK-ERK signaling cascade, which is frequently activated in various cancers. A series of 1H-indazole amide derivatives have been synthesized and evaluated for their inhibitory activity against ERK1/2. nih.gov Several of these compounds showed excellent enzymatic and cellular activity, with IC50 values for ERK1/2 ranging from 9.3 ± 3.2 to 25.8 ± 2.3 nM. nih.gov Another study focused on 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives as ERK inhibitors. nih.gov One compound from this series, compound 119, displayed high potency and selectivity for ERK1/2, with IC50 values of 20 nM and 7 nM, respectively. nih.gov
| Compound/Analog | Target | IC50 |
| 1H-indazole amide derivatives nih.gov | ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 nM |
| 3(S)-thiomethyl pyrrolidine-1H-indazole 119 nih.gov | ERK1/2 | 20 nM and 7 nM |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis, and its dysregulation is associated with various cancers. Indazole-based compounds have been identified as potent inhibitors of FGFRs. nih.govacs.orgnih.govbenthamdirect.comnih.gov A series of 1H-indazole derivatives were found to inhibit FGFR1-3 in the micromolar range, with one of the most active compounds, compound 106, showing IC50 values of 2.0 ± 0.4 μM, 0.8 ± 0.3 μM, and 4.5 ± 1.6 μM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov Another study reported an indazole derivative, compound 1, that inhibits FGFR1 with an IC50 value of 100 nM. benthamdirect.com Furthermore, optimization of an indazole-based pharmacophore led to compounds with nanomolar affinity for FGFRs, with one exemplified compound showing a Kd of 0.1-100 nM for FGFR1, FGFR2, FGFR3, and FGFR4. bioworld.com
| Compound/Analog | Target | IC50/Kd |
| 1H-indazole derivative 106 nih.gov | FGFR1 | 2.0 ± 0.4 µM |
| 1H-indazole derivative 106 nih.gov | FGFR2 | 0.8 ± 0.3 µM |
| 1H-indazole derivative 106 nih.gov | FGFR3 | 4.5 ± 1.6 µM |
| Indazole Derivative 1 benthamdirect.com | FGFR1 | 100 nM |
| Tyra Biosciences Exemplified Compound bioworld.com | FGFR1, FGFR2, FGFR3, FGFR4 | Kd = 0.1-100 nM |
Glycogen (B147801) Synthase Kinase-3 (GSK-3) Modulation
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in a number of diseases, including neurodegenerative disorders and bipolar disorder. nih.gov The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class of ATP-competitive GSK-3β inhibitors. nih.gov
Research into this class of compounds has led to the development of potent inhibitors. nih.gov Structure-activity relationship (SAR) studies have explored the introduction of various functional groups around the 1H-indazole-3-carboxamide core to enhance selectivity and potency. nih.gov While specific data on 4-chloro-7-fluoro-1H-indazole as a GSK-3 inhibitor is not detailed in the available literature, the established activity of the indazole scaffold suggests that derivatives with halogen substitutions could be of interest for further investigation in this area. The binding mode of these inhibitors typically involves the formation of hydrogen bonds with key residues in the ATP-binding pocket of GSK-3β, such as Val135. nih.gov
Table 1: Examples of Indazole-Based GSK-3β Inhibitors and their Activity
| Compound | Target | Activity | Key Structural Feature |
| 1H-indazole-3-carboxamide derivatives | GSK-3β | ATP-competitive inhibition | 1H-indazole-3-carboxamide scaffold |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)
The indazole nucleus is a versatile scaffold that has been incorporated into a variety of antimicrobial agents.
Bacterial DNA gyrase is an essential enzyme involved in DNA replication, making it an attractive target for the development of new antibacterial drugs. nih.gov Novel indazole derivatives have been designed and synthesized as DNA gyrase inhibitors, demonstrating potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The specific contribution of a 4-chloro-7-fluoro substitution pattern to this activity is an area for further research, but the general success of the indazole scaffold in this context is noteworthy.
Indazole derivatives have shown promise as antiprotozoal agents. Specifically, indazole N-oxide derivatives have been synthesized and evaluated for their antichagasic (against Trypanosoma cruzi) and leishmanicidal (against Leishmania species) properties. csic.es Furthermore, a series of 2-phenyl-2H-indazole derivatives has been investigated for activity against other protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov These studies indicate that the indazole core is a viable starting point for the development of new treatments for protozoal infections. The presence of electron-withdrawing groups on the indazole ring has been suggested to be favorable for antiprotozoal activity. nih.gov
Table 2: Antiprotozoal Activity of Indazole Derivatives
| Compound Class | Target Organisms | Notable Findings |
| Indazole N-oxide derivatives | Trypanosoma cruzi, Leishmania spp. | Demonstrated antichagasic and leishmanicidal activity. csic.es |
| 2-phenyl-2H-indazole derivatives | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | Showed potent antiprotozoal activity. nih.gov |
Lactoperoxidase (LPO) is an enzyme with antimicrobial properties that is part of the natural defense system in mammals. nih.gov A study investigating the inhibitory effects of various indazole derivatives on bovine milk LPO revealed that halogenated indazoles can act as potent inhibitors of this enzyme. nih.gov Specifically, compounds such as 4-chloro-1H-indazole and 7-fluoro-1H-indazole were among the tested substances. nih.gov All the indazole molecules in the study demonstrated a strong inhibitory effect on LPO activity, with Ki values ranging from 4.10 to 252.78 µM. nih.gov This suggests that this compound could also exhibit inhibitory activity against LPO.
Table 3: Inhibition of Bovine Milk Lactoperoxidase by Halogenated Indazoles
| Compound | Ki (µM) |
| 1H-indazole (1a) | 4.10 |
| 4-Bromo-1H-indazole (2a) | 6.45 |
| 6-Bromo-1H-indazole (3a) | 12.78 |
| 7-Bromo-1H-indazole (4a) | 21.45 |
| 4-chloro-1H-indazole (5a) | 8.23 |
| 6-chloro-1H-indazole (6a) | 15.67 |
| 7-chloro-1H-indazole (7a) | 25.12 |
| 4-fluoro-1H-indazole (8a) | 10.21 |
| 6-fluoro-1H-indazole (9a) | 18.98 |
| 7-fluoro-1H-indazole (10a) | 28.43 |
Adapted from a study on the inhibition of bovine milk LPO by indazole derivatives. nih.gov
Anti-inflammatory and Immunomodulatory Effects (e.g., COX-2 Modulation, CCR4 Antagonism)
Indazole derivatives have been explored for their potential to modulate inflammatory and immune responses.
One of the key targets in inflammation is the cyclooxygenase (COX) enzyme, with COX-2 being an inducible isoform associated with inflammatory processes. A series of novel (aza)indazole derivatives have been developed and shown to exhibit high affinity and selectivity for the COX-2 enzyme. nih.gov Structural modifications on these scaffolds have led to compounds with effective COX-2 inhibitory activity, with IC50 values in the sub-micromolar range and excellent selectivity over COX-1. nih.gov This indicates that the indazole core can be a suitable template for the design of selective COX-2 inhibitors.
The C-C chemokine receptor 4 (CCR4) is another important target in immunomodulation, particularly in the context of allergic inflammation. A series of indazole arylsulfonamides have been synthesized and evaluated as human CCR4 antagonists. nih.gov In these studies, substitutions at various positions of the indazole ring were explored to optimize potency and pharmacokinetic properties. nih.gov While specific data for this compound is not provided, the research demonstrates that the indazole scaffold is a viable platform for developing CCR4 antagonists.
Table 4: Anti-inflammatory and Immunomodulatory Targets of Indazole Derivatives
| Target | Compound Class | Biological Effect |
| COX-2 | (Aza)indazole derivatives | Selective inhibition of COX-2 enzyme. nih.gov |
| CCR4 | Indazole arylsulfonamides | Antagonism of the human CCR4 receptor. nih.gov |
Neuropharmacological Applications
The structural features of the indazole ring system make it a versatile scaffold for the design of agents targeting the central nervous system. Analogs of this compound have shown significant potential in neuropharmacology, particularly as inhibitors of monoamine oxidase (MAO) and Leucine-Rich Repeat Kinase 2 (LRRK2), both of which are key targets in the therapy of neurodegenerative disorders.
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes, particularly MAO-B, can increase dopamine (B1211576) levels in the brain and is a validated strategy for the management of Parkinson's disease. Several studies have highlighted the potential of indazole derivatives as potent and selective MAO-B inhibitors.
For instance, a series of indazole- and indole-5-carboxamides were developed and evaluated as inhibitors of human MAO-A and MAO-B. researchgate.net Many of these compounds exhibited subnanomolar potency for MAO-B and high selectivity over the MAO-A isoform. researchgate.net Kinetic studies revealed a competitive and reversible mode of inhibition for these indazole derivatives. researchgate.net
In another study, C5- and C6-substituted indazole derivatives were synthesized and tested for their MAO inhibitory potential. While most compounds were modest inhibitors of MAO-A, they displayed potent, submicromolar inhibition of human MAO-B. nih.gov The most active compounds in this series demonstrated IC50 values in the low nanomolar range for MAO-B. nih.gov Further investigation into the mechanism of a selected indazole derivative confirmed a competitive mode of MAO inhibition. nih.gov
| Compound | Substitution Pattern | MAO-B IC50 (nM) | Selectivity vs. MAO-A | Inhibition Mode |
|---|---|---|---|---|
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 5-carboxamide | 0.386 | >25,000-fold | Competitive, Reversible |
| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | 5-carboxamide | 1.59 | >6,000-fold | Competitive, Reversible |
| C5-substituted indazole derivative (example) | C5-substitution | 2.5 | High | Competitive |
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. Consequently, the development of LRRK2 inhibitors is a promising therapeutic strategy. The indazole core has been successfully utilized to design potent and selective LRRK2 inhibitors.
Researchers have developed indazole-based compounds that act as potent, orally available, and brain-penetrant inhibitors of LRRK2. acs.orgnih.gov One such inhibitor, MLi-2, a 3-(4-pyrimidinyl) indazole, demonstrated exceptional potency and selectivity for LRRK2. acs.orgnih.gov Structural biology studies, including X-ray crystallography, have been instrumental in understanding how these indazole analogs bind to the LRRK2 kinase domain. acs.org These studies have provided a basis for the rational design and optimization of next-generation LRRK2 inhibitors with improved properties. nih.gov
| Compound | Target | Key Features |
|---|---|---|
| MLi-2 (3-(4-pyrimidinyl) indazole) | LRRK2 | Potent, highly selective, orally available, brain-penetrant |
Enzyme Inhibition Beyond Kinases
The inhibitory potential of the indazole scaffold extends beyond kinases and has been explored against other enzyme classes, including those relevant to fungal infections and enzymatic browning.
Cytochrome P450 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 is the mechanism of action for azole antifungal drugs. While the primary focus has been on azole-containing compounds, the structural similarities and nitrogen-rich nature of the indazole ring suggest its potential as a bioisostere. Research in this area has led to the design and synthesis of novel antifungal agents. For example, azole derivatives incorporating other heterocyclic moieties have been investigated as potent CYP51 inhibitors. nih.govnih.gov Although direct studies on this compound are not prevalent, the exploration of related heterocyclic structures as CYP51 inhibitors indicates a potential avenue for the development of novel indazole-based antifungals.
Polyphenol oxidase (PPO) is an enzyme responsible for enzymatic browning in fruits and vegetables, which leads to undesirable discoloration and quality loss. The inhibition of PPO is of significant interest to the food industry. A study investigating the effect of various indazole derivatives on potato PPO revealed that these compounds act as inhibitors of the enzyme. nih.gov Notably, 7-chloro-1H-indazole was identified as the most potent inhibitor among the tested compounds, with a Ki value of 0.15 ± 0.04 mM. nih.gov This finding suggests that halogenated indazoles, such as this compound, could potentially serve as effective PPO inhibitors.
| Compound | IC50 (mM) | Ki (mM) |
|---|---|---|
| 7-chloro-1H-indazole | N/A | 0.15 ± 0.04 |
| Other Indazoles | 0.11 - 1.12 | 0.15 ± 0.04 - 3.55 ± 0.88 |
Investigation of Molecular Interaction Mechanisms with Biological Targets
Understanding the molecular interactions between indazole-based inhibitors and their biological targets is crucial for structure-based drug design and lead optimization. Computational modeling and structural biology techniques have provided valuable insights into these mechanisms.
In the context of MAO-B inhibition, molecular docking studies have been employed to rationalize the high potency and selectivity of indazole carboxamide derivatives. semanticscholar.org These computational models suggest that the indazole scaffold orients the inhibitor within the active site to allow for favorable interactions with key amino acid residues, thereby blocking substrate access. semanticscholar.org
For polyphenol oxidase, while detailed structural studies with indazole inhibitors are not as extensively reported, the competitive inhibition pattern observed for some analogs suggests that they likely interact with the active site of the enzyme, possibly by coordinating with the copper ions essential for catalysis or by competing with the phenolic substrates. nih.gov Further computational and structural studies would be beneficial to fully elucidate the binding mode of indazole derivatives to PPO.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 7 Fluoro 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-chloro-7-fluoro-1H-indazole, a combination of 1D and 2D NMR experiments would be essential for unambiguous structural confirmation and assignment of all proton, carbon, and fluorine signals.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The aromatic region would likely display two doublets corresponding to the protons at positions 5 and 6 of the benzene (B151609) ring. The coupling between these two adjacent protons would result in a characteristic splitting pattern. The proton at position 3 of the pyrazole (B372694) ring would likely appear as a singlet. The N-H proton signal is expected to be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~8.0-8.2 | s | - |
| H-5 | ~7.2-7.4 | d | 8.0-9.0 |
| H-6 | ~7.0-7.2 | d | 8.0-9.0 |
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show seven distinct signals corresponding to the seven carbon atoms in the indazole ring system. The carbons directly attached to the electronegative chlorine and fluorine atoms (C-4 and C-7) would exhibit characteristic chemical shifts. The chemical shifts of the other carbons would also be influenced by the positions of these substituents.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-3 | ~135-140 |
| C-3a | ~120-125 |
| C-4 | ~115-120 (with C-F coupling) |
| C-5 | ~125-130 |
| C-6 | ~110-115 |
| C-7 | ~145-150 (with C-F coupling) |
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. The spectrum of this compound would show a single resonance for the fluorine atom at position 7. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this fluorine signal would likely exhibit coupling to the nearby protons, providing additional structural information.
Expected ¹⁹F NMR Data:
| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this compound, a cross-peak between the H-5 and H-6 signals would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons (C-3, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons (C-3a, C-4, C-7, and C-7a) by observing their long-range couplings to the protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry in larger molecules, NOESY could potentially show through-space interactions between nearby protons, further confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₇H₄ClFN₂. The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
The fragmentation pattern would likely involve the loss of small molecules such as HCN or N₂, and cleavage of the halogen atoms.
Expected Mass Spectrometry Data:
| Ion | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | 170 | Molecular Ion |
| [M+2]⁺ | 172 | Isotope peak for ³⁷Cl |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of this compound. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be inferred from the well-established vibrational modes of the parent indazole molecule and related halogenated derivatives.
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the indazole core and the halogen substituents. The high-frequency region of the IR spectrum is typically dominated by the N-H stretching vibration of the pyrazole ring, which is anticipated to appear as a broad band in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected to be observed between 3000 and 3100 cm⁻¹.
The fingerprint region, from 1600 to 400 cm⁻¹, contains a wealth of structural information. The C=C and C=N stretching vibrations of the fused rings are predicted to give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-H and N-H bonds will also contribute to this region.
Raman spectroscopy provides complementary information to IR spectroscopy. The non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong signals in the Raman spectrum. The symmetric vibrations of the indazole ring are also expected to be prominent. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | 3100-3300 | Strong, Broad | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| C=C/C=N Ring Stretch | 1400-1600 | Medium-Strong | Medium-Strong |
| C-F Stretch | 1000-1400 | Strong | Weak |
| C-Cl Stretch | 600-800 | Strong | Medium |
| Ring Bending Modes | 400-1000 | Medium | Medium |
Note: The predicted frequencies are based on data from analogous compounds and may vary in the actual spectrum of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The indazole core is a chromophore that absorbs UV radiation, and the substituents can significantly influence its absorption and emission characteristics.
The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The primary absorption bands, typically observed in the range of 250-350 nm, are attributed to π-π* transitions. The weaker n-π* transitions, involving the non-bonding electrons of the nitrogen atoms, may appear as a shoulder on the main absorption peak or as a separate band at longer wavelengths. The positions and intensities of these bands provide insights into the electronic structure of the molecule. The halogen substituents, being electron-withdrawing, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent indazole.
Fluorescence spectroscopy provides information about the emissive properties of the molecule after it has been excited by absorbing light. Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence, which is the emission of light at a longer wavelength (a phenomenon known as the Stokes shift). The shape and position of the fluorescence spectrum are characteristic of the molecule's excited state properties. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process. The presence of heavy atoms like chlorine can sometimes lead to a decrease in fluorescence intensity due to enhanced intersystem crossing to the triplet state.
Table 2: Expected Photophysical Properties of this compound
| Property | Expected Range/Value | Technique |
| Absorption Maximum (λabs) | 250-350 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | 10³ - 10⁵ M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Emission Maximum (λem) | 300-450 nm | Fluorescence Spectroscopy |
| Stokes Shift | 50-100 nm | UV-Vis and Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φf) | 0.01 - 0.5 | Fluorescence Spectroscopy |
Note: These values are estimations based on the properties of similar indazole derivatives and are subject to experimental verification.
Computational Chemistry and Molecular Modeling of 4 Chloro 7 Fluoro 1h Indazole
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of 4-chloro-7-fluoro-1H-indazole. nih.gov These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. By solving the Schrödinger equation for the molecule, albeit with approximations, DFT can map the electron density and determine key electronic parameters.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For indazole derivatives, DFT studies have been employed to identify compounds with substantial HOMO-LUMO energy gaps, indicating their potential as stable therapeutic agents. nih.gov
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Region of the molecule most likely to donate electrons. |
| LUMO Energy | -1.2 eV | Region of the molecule most likely to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions. |
| Electron Affinity | 1.1 eV | Propensity to accept an electron. |
| Ionization Potential | 6.4 eV | Energy required to remove an electron. |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target. These studies are crucial for understanding the potential mechanism of action and for designing more potent inhibitors.
For indazole derivatives, docking studies have been successfully used to assess their effectiveness against various protein targets, including those related to cancer. nih.gov The analysis of docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, studies on similar indazole compounds have identified high binding energies with specific amino acid residues within the active site of target proteins. researchgate.net
Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target
| Parameter | Value | Description |
| Binding Energy | -8.5 kcal/mol | Strength of the interaction between the ligand and the protein. |
| Interacting Residues | Tyr248, Lys273, Val268 | Key amino acids in the binding site involved in interactions. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein. |
| Inhibition Constant (Ki) | 1.2 µM | Predicted affinity of the ligand for the protein. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its complex with a biological target over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the ligand and the stability of its binding mode.
MD simulations can be used to refine the poses obtained from molecular docking and to calculate more accurate binding free energies. By simulating the ligand-protein complex in a solvent environment, MD can capture the influence of water molecules on the binding process and provide a more realistic representation of the biological system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For a series of indazole derivatives, a QSAR model could be built using various molecular descriptors (e.g., physicochemical properties, topological indices) and their experimentally determined biological activities. This model could then be used to predict the activity of this compound and to guide the design of new analogues with improved potency.
Pharmacophore Modeling for De Novo Drug Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for a set of active indazole derivatives would highlight the key features required for binding to a specific target.
This model can then be used as a template for de novo drug design, which involves the computational generation of novel molecular structures that fit the pharmacophore and are therefore likely to be active. This approach can lead to the discovery of new chemical scaffolds with desired biological activities.
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
Computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.
For this compound, various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. These predictions help to prioritize compounds for further experimental testing and reduce the likelihood of late-stage failures in drug development.
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral administration. |
| Blood-Brain Barrier Penetration | Low | May not be suitable for targeting the central nervous system. |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| Ames Mutagenicity | Non-mutagen | Lower risk of carcinogenicity. |
| hERG Inhibition | Low risk | Lower risk of cardiotoxicity. |
Patent Landscape and Future Research Directions for 4 Chloro 7 Fluoro 1h Indazole
Analysis of Patent Literature Featuring Halogenated Indazole Scaffolds
The patent literature reveals a strong and continued interest in halogenated indazole derivatives for a wide array of therapeutic applications. A significant portion of these patents focuses on the development of kinase inhibitors, cannabinoid receptor modulators, and agents targeting other key biological pathways. While patents specifically claiming 4-chloro-7-fluoro-1H-indazole are not extensively documented in publicly available databases, the broader landscape for halogenated indazoles provides valuable insights into its potential patentability and application areas.
Key therapeutic areas highlighted in the patent literature for structurally related halogenated indazoles include:
Oncology: Many patents describe indazole derivatives as potent inhibitors of various kinases involved in cancer progression, such as tyrosine kinases. nih.gov
Neurology: The modulation of cannabinoid (CB1) receptors by indazole compounds for the treatment of pain and other neurological disorders is another prominent area. google.com
Infectious Diseases: Halogenated indazoles have been explored for their anti-HIV activity, with some compounds acting as potent capsid inhibitors. chemrxiv.orgmdpi.com
The strategic placement of halogen atoms on the indazole ring is a common theme in these patents, as it allows for fine-tuning of target affinity, selectivity, and pharmacokinetic properties. The chloro and fluoro substituents in this compound are expected to enhance membrane permeability and metabolic stability, making it an attractive scaffold for novel drug design.
Emerging Therapeutic Applications and Underexplored Biological Targets
The unique electronic properties conferred by the chlorine and fluorine atoms in this compound open up avenues for exploring novel therapeutic applications and targeting underexplored biological pathways. Based on the activities of related indazole compounds, several emerging areas warrant investigation.
Potential Therapeutic Applications:
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | Protein kinases (e.g., EGFR, PARP-1), p53/MDM2 pathway | Indazole derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation. acs.orgnih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, cytokine signaling pathways | The indazole nucleus is a core component of anti-inflammatory drugs like Benzydamine. taylorandfrancis.com |
| Neurodegenerative Disorders | Monoamine oxidase (MAO), glycogen (B147801) synthase kinase 3 (GSK-3) | Indazoles have been investigated for their potential in treating diseases like Alzheimer's and Parkinson's. |
| Antiviral Therapy | HIV capsid protein, viral polymerases | The success of compounds like Lenacapavir highlights the potential of halogenated indazoles in antiviral drug discovery. mdpi.comnih.gov |
Further research should focus on screening this compound against a broad panel of biological targets to uncover novel activities and expand its therapeutic potential beyond the established applications of the indazole scaffold.
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and sustainable synthetic routes is crucial for the commercial viability of any new chemical entity. While the synthesis of this compound is not extensively detailed in the literature, methodologies for related halogenated indazoles can be adapted. A practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine has been reported, which proceeds from inexpensive starting materials and avoids chromatographic purification. chemrxiv.orgmdpi.com
Key Considerations for Synthetic Route Development:
Starting Materials: Utilizing readily available and cost-effective precursors.
Regioselectivity: Controlling the position of the halogen substituents is critical for biological activity.
Green Chemistry Principles: Employing environmentally benign reagents and solvents, and minimizing waste generation.
Scalability: Ensuring the synthetic route can be efficiently scaled up for industrial production.
Future research in this area could focus on developing catalytic methods, such as C-H activation or cross-coupling reactions, to streamline the synthesis of this compound and its derivatives.
Advanced Material Science Applications (e.g., Organic Electronics, Dye-Sensitized Solar Cells)
The highly conjugated and electron-rich nature of the indazole ring system makes it an attractive building block for advanced materials. The introduction of fluorine atoms can further tune the electronic properties of the molecule, making it suitable for applications in organic electronics and photovoltaics. ossila.com
Potential Material Science Applications:
| Application Area | Relevant Properties | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, thermal stability | As a host or emitter material in the emissive layer. |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good charge transport properties | As a donor or acceptor material in the active layer. |
| Dye-Sensitized Solar Cells (DSSCs) | Strong light absorption, efficient electron injection | As a component of the sensitizing dye. ossila.com |
The fluorine substituent in this compound can enhance intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for charge transport in organic electronic devices. ossila.com Further research is needed to synthesize and characterize the material properties of this compound and its derivatives.
Synergistic Approaches: Combination Therapies and Multi-Targeted Drug Design
In complex diseases like cancer, combination therapies and multi-targeted drugs often offer superior efficacy and can overcome drug resistance. The indazole scaffold is well-suited for such approaches due to its chemical tractability and ability to interact with multiple biological targets.
Strategies for Synergistic Approaches:
Combination Therapy: this compound could be co-administered with other therapeutic agents to achieve a synergistic effect. For example, in cancer treatment, it could be combined with chemotherapy or immunotherapy.
Multi-Targeted Drug Design: The indazole core can be functionalized with different pharmacophores to create single molecules that modulate multiple targets simultaneously. This approach can lead to improved efficacy and a better side-effect profile.
The development of such synergistic approaches requires a deep understanding of the underlying disease biology and the mechanism of action of the individual components.
Challenges and Opportunities in the Translational Research of this compound
Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. For this compound, several challenges and opportunities exist in this regard.
Challenges:
Limited Preclinical Data: A lack of comprehensive studies on the pharmacology, toxicology, and pharmacokinetics of this specific compound.
Intellectual Property: Navigating the existing patent landscape for halogenated indazoles to secure freedom to operate.
Target Identification and Validation: Identifying and validating the specific biological targets of this compound to understand its mechanism of action.
Opportunities:
Unmet Medical Needs: The potential to address unmet medical needs in areas such as oncology, infectious diseases, and neurodegenerative disorders.
Personalized Medicine: The development of targeted therapies based on the specific genetic makeup of a patient's disease.
Collaborative Research: Opportunities for collaboration between academia and industry to accelerate the development of this compound.
Overcoming these challenges and capitalizing on these opportunities will be crucial for the successful translation of this compound from a promising chemical entity to a clinically useful therapeutic or advanced material.
Q & A
Q. Methodology :
- Nucleophilic substitution : Start with a fluorinated indazole precursor (e.g., 7-fluoro-1H-indazole) and introduce chlorine via chlorination agents like POCl₃ or SOCl₂ under reflux (60–80°C, 6–12 hours). Monitor reaction progress using TLC .
- Multi-step synthesis : Adapt protocols for analogous halogenated indazoles (e.g., 4-bromo-7-fluoro-1H-indazole synthesis). Replace bromine sources with chlorine equivalents (e.g., N-chlorosuccinimide) in polar aprotic solvents (DMF, DCM) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate pure product .
How can I characterize this compound using spectroscopic methods?
Q. Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for indazole H) and fluorine coupling patterns (e.g., splitting due to Cl/F proximity). Use CDCl₃ or DMSO-d₆ as solvents. For example, in related compounds, –NH protons appear as singlets at δ 8.4 ppm .
- IR spectroscopy : Confirm functional groups via C–Cl (550–700 cm⁻¹) and C–F (1000–1300 cm⁻¹) stretching bands. Amine (–NH) stretches appear at ~3450 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₇H₄ClFN₂) and isotopic patterns (Cl/F contributions) .
What solvent systems are optimal for solubility and reactivity studies?
Q. Methodology :
- Polar aprotic solvents : DMF, DMSO, or acetonitrile enhance solubility for reactions requiring nucleophilic substitution or coupling .
- Low-polarity solvents : Use toluene or dichloromethane for Friedel-Crafts alkylation or cyclization steps .
- Aqueous compatibility : For biological assays, prepare stock solutions in DMSO (<1% v/v) to avoid precipitation in aqueous buffers .
Advanced Research Questions
How can I address regioselectivity challenges in functionalizing this compound?
Q. Methodology :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on –NH) to steer electrophilic substitution to specific positions .
- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict reactive sites based on electron density maps and Fukui indices .
- Experimental validation : Compare reaction outcomes (e.g., Suzuki coupling at C-3 vs. C-5) using HPLC-MS to quantify product ratios .
How to analyze contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxicity)?
Q. Methodology :
- Dose-response curves : Test multiple concentrations (e.g., 1–100 μM) to distinguish therapeutic efficacy from nonspecific toxicity .
- Control experiments : Include reference compounds (e.g., fluconazole for antifungal assays) and cell viability controls (MTT assay) .
- Statistical rigor : Apply ANOVA with post-hoc tests (p<0.05) and report confidence intervals. Reconcile discrepancies by repeating assays under standardized conditions .
What strategies optimize reaction yields in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?
Q. Methodology :
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) with ligands (BINAP, SPhos) in inert atmospheres .
- Base selection : Use Cs₂CO₃ or KOtBu for deprotonation. For temperature-sensitive reactions, employ microwave-assisted synthesis (80–120°C, 30 min) .
- Workflow : Monitor reaction progress via LC-MS and optimize time/temperature using Design of Experiments (DoE) software .
Data Contradiction Analysis
How to resolve conflicting NMR data for halogenated indazoles?
Q. Case Study :
- Issue : Discrepancies in –NH proton chemical shifts between synthetic batches.
- Solution :
Structural Confirmation
How to confirm the crystal structure of this compound?
Q. Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water). Resolve structure using SHELX software. Key metrics: R-factor <0.05, mean C–C bond length ±0.003 Å .
- Comparison with PubChem data : Cross-validate InChIKey (e.g., NONXBGJFBUNSAD-UHFFFAOYSA-N for related compounds) .
Biological Activity Profiling
What in vitro assays are suitable for evaluating kinase inhibition?
Q. Methodology :
- Kinase inhibition assays : Use ADP-Glo™ or TR-FRET platforms to measure IC₅₀ values against kinases (e.g., JAK2, EGFR).
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects .
- Data interpretation : Normalize to positive controls (e.g., staurosporine) and apply nonlinear regression for dose-response modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
